[2-(1H-indol-3-yl)ethyl](3-methoxybenzyl)amine hydrobromide
Description
2-(1H-indol-3-yl)ethylamine hydrobromide is a chemical compound with the molecular formula C18H20N2O·HBr. It is a derivative of indole, a significant heterocyclic system in natural products and drugs.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.BrH/c1-21-16-6-4-5-14(11-16)12-19-10-9-15-13-20-18-8-3-2-7-17(15)18;/h2-8,11,13,19-20H,9-10,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNSAUJWLFBJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CNC3=CC=CC=C32.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-29-5 | |
| Record name | 1H-Indole-3-ethanamine, N-[(3-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)ethylamine hydrobromide typically involves the reaction of indole derivatives with benzylamine derivatives under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1H-indol-3-yl)ethylamine hydrobromide has numerous applications in scientific research:
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)ethylamine hydrobromide involves its interaction with specific molecular targets and pathways. It may act on cellular receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor for many biologically active molecules.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-butyric acid: Another plant hormone used in rooting and growth processes.
Uniqueness
2-(1H-indol-3-yl)ethylamine hydrobromide is unique due to its specific structure, which combines an indole moiety with a benzylamine derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
2-(1H-indol-3-yl)ethylamine hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature on its biological activity, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₈H₂₁BrN₂O
- CAS Number : 650591-69-8
The structural features of this compound include an indole moiety, which is known for its diverse biological activities, and a methoxybenzyl group that may enhance its pharmacological properties.
Antibacterial Activity
Recent studies have demonstrated significant antibacterial activity against various strains of bacteria, particularly resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus ATCC 25923 | 3.90 |
| MRSA ATCC 43300 | 1.00 |
| Mycobacterium tuberculosis H 37Rv | 0.98 |
| Candida albicans ATCC 10231 | 7.80 |
The compound exhibited low MIC values against MRSA, indicating potent antibacterial activity. In particular, it was noted that some derivatives of indole compounds showed enhanced activity against both Gram-positive and Gram-negative bacteria, although the specific compound was inactive against Gram-negative bacteria like Escherichia coli .
Antifungal Activity
The antifungal properties of 2-(1H-indol-3-yl)ethylamine hydrobromide have also been explored. The compound demonstrated moderate activity against Candida albicans, with an MIC of 7.80 μg/mL. This suggests potential utility in treating fungal infections, particularly those caused by resistant strains .
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promising anticancer activity. Studies indicate that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines.
Case Studies
-
Indole Derivatives Against Cancer Cell Lines :
- Indole derivatives were tested for their ability to inhibit the growth of cancer cell lines such as A549 (lung cancer). Some compounds demonstrated preferential suppression of rapidly dividing cells compared to non-tumorigenic fibroblasts .
- The mechanism of action involves the induction of apoptosis and autophagy in cancer cells, suggesting a dual pathway for anticancer efficacy.
- Molecular Docking Studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
